- Discovery of S-Nitrosoglutathione Reductase Inhibitors: Potential Agents for the Treatment of Asthma and Other Inflammatory DiseasesACS Medicinal Chemistry Letters, 2011, 2(5), 402-406,
Cas no 89368-12-7 (1-(4-bromo-2-methoxyphenyl)ethan-1-one)

89368-12-7 structure
상품 이름:1-(4-bromo-2-methoxyphenyl)ethan-1-one
1-(4-bromo-2-methoxyphenyl)ethan-1-one 화학적 및 물리적 성질
이름 및 식별자
-
- 1-(4-Bromo-2-methoxyphenyl)ethanone
- 1-?(4-?bromo-?2-?methoxyphenyl)?Ethanone
- Ethanone, 1-(4-bromo-2-methoxyphenyl)-
- 4'-bromo-2'-methoxyacetophenone
- 1-(4-Bromo-2-methoxy-phenyl)-ethanone
- 1-(4-bromo-2-methoxyphenyl)ethan-1-one
- 4-bromo-2-methoxyacetophenone
- 2'-Methoxy-4'-bromoacetophenone
- KYZHKXMHJFOQPM-UHFFFAOYSA-N
- 4770AC
- NE60188
- SY032008
- 1-(4-Bromo-2-methoxyphenyl)-1-ethanone
- AK104826
- 1-[4
- 1-(4-Bromo-2-methoxyphenyl)ethanone (ACI)
- MFCD11848490
- DA-31739
- 89368-12-7
- CL9346
- SCHEMBL1824265
- AKOS016007971
- CS-W019337
- DTXSID30459103
- EN300-160131
- 1-[4-bromo-2-(methyloxy)phenyl]ethanone
- AS-46304
- 4 inverted exclamation mark -Bromo-2 inverted exclamation mark -methoxyacetophenone
-
- MDL: MFCD11848490
- 인치: 1S/C9H9BrO2/c1-6(11)8-4-3-7(10)5-9(8)12-2/h3-5H,1-2H3
- InChIKey: KYZHKXMHJFOQPM-UHFFFAOYSA-N
- 미소: O=C(C)C1C(OC)=CC(Br)=CC=1
계산된 속성
- 정밀분자량: 227.97900
- 동위원소 질량: 227.97859g/mol
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 0
- 수소 결합 수용체 수량: 2
- 중원자 수량: 12
- 회전 가능한 화학 키 수량: 2
- 복잡도: 170
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 토폴로지 분자 극성 표면적: 26.3
- 소수점 매개변수 계산 참조값(XlogP): 2.5
실험적 성질
- 색과 성상: No data avaiable
- 밀도: 1.4±0.1 g/cm3
- 융해점: No data available
- 비등점: 292.8±25.0 °C at 760 mmHg
- 플래시 포인트: 130.9±23.2 °C
- PSA: 26.30000
- LogP: 2.66030
- 증기압: 0.0±0.6 mmHg at 25°C
1-(4-bromo-2-methoxyphenyl)ethan-1-one 보안 정보
- 신호어:warning
- 피해 선언: H303+H313+H333
- 경고성 성명: P264 치료 후 철저한 세척 + p280 보호장갑/보호복 착용/보호안대 착용/보호면 착용 + p305 눈에서 +p351 물로 몇 분 동안 꼼꼼히 헹구면 + p338 콘택트렌즈 (있을 경우) 를 벗고 조작하기 쉽고, 계속 헹구면 + p337 눈 자극이 지속되면 + p313 의료 조언/관리
- 위험물 운송번호:3261
- 보안 지침: H303+H313+H333
- 패키지 그룹:Ⅲ
- 저장 조건:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
- 위험 등급:8
1-(4-bromo-2-methoxyphenyl)ethan-1-one 세관 데이터
- 세관 번호:2914700090
- 세관 데이터:
중국 세관 번호:
2914700090개요:
2914700090 기타 케톤과 퀴논의 할로겐화 \ 유황화 파생물 (질화 및 아질화 파생물 포함).부가가치세: 17.0% 환급률: 9.0% 감독관리조건: 최혜국대우관세 없음: 5.5% 일반관세: 30.0%
신고 요소:
제품명, 성분함량, 용도, 아세톤 신고포장
요약:
HS: 2914700090 케톤과 퀴논의 할로겐, 유황화, 질화 또는 아질화 파생물, 기타 산소 기능 여부에 관계없이 세금 환급율: 9.0% 규제 조건: 부가가치세 없음: 17.0% 최혜국 대우 관세: 5.5% 일반 관세: 30.0%
1-(4-bromo-2-methoxyphenyl)ethan-1-one 가격추가 >>
기업 | No. | 상품 이름 | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59090-25g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 98% | 25g |
¥3202.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59090-250mg |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 98% | 250mg |
¥154.0 | 2022-04-28 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1554-1G |
1-(4-bromo-2-methoxyphenyl)ethan-1-one |
89368-12-7 | 95% | 1g |
¥ 310.00 | 2023-04-13 | |
eNovation Chemicals LLC | D458061-1g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 97% | 1g |
$130 | 2024-05-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PS994-200mg |
1-(4-bromo-2-methoxyphenyl)ethan-1-one |
89368-12-7 | 98% | 200mg |
112.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59090-1g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 98% | 1g |
¥298.0 | 2022-04-28 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B59090-100mg |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 98% | 100mg |
¥87.0 | 2022-04-28 | |
TRC | B696815-100mg |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 100mg |
$ 64.00 | 2023-04-18 | ||
Chemenu | CM244116-5g |
1-(4-Bromo-2-methoxyphenyl)ethanone |
89368-12-7 | 95+% | 5g |
$252 | 2021-06-16 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTYC1554-10G |
1-(4-bromo-2-methoxyphenyl)ethan-1-one |
89368-12-7 | 95% | 10g |
¥ 1,557.00 | 2023-04-13 |
1-(4-bromo-2-methoxyphenyl)ethan-1-one 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt
참조
합성 방법 2
반응 조건
1.1 Reagents: Aluminum chloride ; 2 h, 160 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, 50 °C
1.3 50 °C
1.2 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, 50 °C
1.3 50 °C
참조
- Design, synthesis and biological evaluation of biphenyl urea derivatives as novel VEGFR-2 inhibitorsMedChemComm, 2013, 4(11), 1434-1438,
합성 방법 3
반응 조건
1.1 Reagents: N-Bromosuccinimide Catalysts: Hydrochloric acid Solvents: Acetone , Water
참조
- Hydrochloric acid catalysis of N-bromosuccinimide (NBS) mediated nuclear aromatic brominations in acetoneSynthetic Communications, 2000, 30(12), 2091-2098,
합성 방법 4
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt
참조
- Discovery of potent macrocyclic HCV NS5A inhibitorsBioorganic & Medicinal Chemistry Letters, 2016, 26(15), 3793-3799,
합성 방법 5
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Acetone ; 30 min, 50 °C
1.2 50 °C
1.2 50 °C
참조
- Biphenyl derivatives incorporating urea unit as novel VEGFR-2 inhibitors: Design, synthesis and biological evaluationBioorganic & Medicinal Chemistry, 2014, 22(1), 277-284,
1-(4-bromo-2-methoxyphenyl)ethan-1-one Raw materials
1-(4-bromo-2-methoxyphenyl)ethan-1-one Preparation Products
1-(4-bromo-2-methoxyphenyl)ethan-1-one 관련 문헌
-
A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055
-
Abdullah M. A. Asiri,Harry G. Heller,Michael B. Hursthouse,Alexander Karalulov Chem. Commun., 2000, 799-800
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463
89368-12-7 (1-(4-bromo-2-methoxyphenyl)ethan-1-one) 관련 제품
- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)
- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 332161-42-9(2-{5-(2-chlorophenyl)-1,3,4-oxadiazol-2-ylsulfanyl}-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 2111283-29-3(3-amino-2-(2,3-dimethoxyphenyl)-2-methylpropan-1-ol)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2097991-39-2(4-(1-(2-Azidoethyl)piperidin-4-yl)morpholine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
추천 공급업체
Amadis Chemical Company Limited
(CAS:89368-12-7)1-(4-bromo-2-methoxyphenyl)ethan-1-one

순결:99%/99%
재다:25g/100g
가격 ($):212.0/698.0